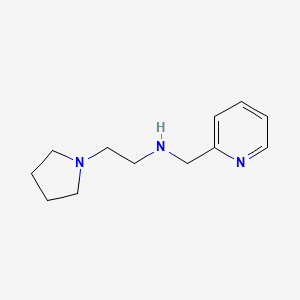
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a pyridine ring and a pyrrolidine ring connected through an ethanamine chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridin-2-ylmethyl Intermediate: This can be achieved through the reaction of pyridine with a suitable alkylating agent.
Coupling with Pyrrolidine: The pyridin-2-ylmethyl intermediate is then reacted with pyrrolidine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the ethanamine chain.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- n-(Pyridin-2-ylmethyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(Pyridin-2-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the presence of both a pyridine and a pyrrolidine ring, which may confer distinct biological activities compared to its analogs.
Actividad Biológica
N-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is a complex organic compound notable for its potential biological activities, particularly in neuropharmacology. This article explores the compound's structure, synthesis, biological interactions, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring and a pyrrolidine moiety connected through an ethanamine chain. Its molecular formula is C15H19N3, and it has a molecular weight of approximately 241.33 g/mol. The structural complexity contributes to its diverse chemical reactivity and potential biological applications.
Synthesis Methods
This compound can be synthesized using various methods involving common reagents such as pyridine derivatives and pyrrolidine under specific conditions. The synthesis typically involves the following steps:
- Formation of the pyridine-pyrrolidine link : Utilizing appropriate coupling agents.
- Purification : Employing chromatography techniques to isolate the desired product.
Neuropharmacological Effects
Research indicates that this compound interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmission pathways is crucial for understanding its therapeutic effects.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives of pyrrolidine exhibit significant antibacterial effects against various pathogens. For example, some pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amines | Similar pyridine-pyrrolidine structure | Different position of the pyridine ring |
| 3-(Piperidin-1-ylmethyl)pyridine | Contains piperidine instead of pyrrolidine | Variation in nitrogen heterocycle |
| 4-(Pyridin-2-yloxy)-N,N-dimethylbenzamide | Contains a different functional group | Focus on aryl amides instead of alkyl amines |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds in various contexts:
- Antibacterial Activity : In vitro tests on pyrrolidine derivatives showed promising results against multiple bacterial strains, reinforcing the potential for developing new antimicrobial agents .
- Neuropharmacological Applications : Investigations into the modulation of neurotransmitter systems have suggested that compounds like this compound could serve as leads for new treatments in psychiatric disorders .
Propiedades
Número CAS |
163165-83-1 |
|---|---|
Fórmula molecular |
C12H19N3 |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H19N3/c1-2-6-14-12(5-1)11-13-7-10-15-8-3-4-9-15/h1-2,5-6,13H,3-4,7-11H2 |
Clave InChI |
IYWXWVPJOGFZQV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















